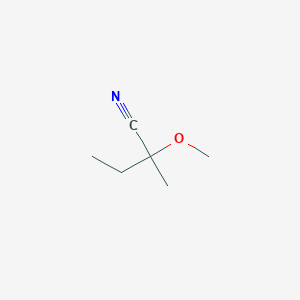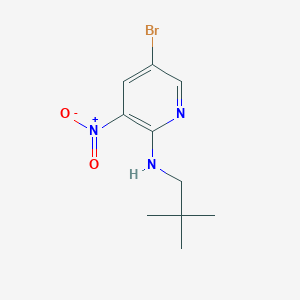
2-Methoxy-2-methylbutanenitrile
Vue d'ensemble
Description
“2-Methoxy-2-methylbutanenitrile” is a chemical compound with the molecular weight of 113.16 . Its IUPAC name is also 2-methoxy-2-methylbutanenitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-methylbutanenitrile is 1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Sustainable Bio-based Solvents
Research highlights the development of sustainable bio-based solvents as alternatives to conventional, environmentally harmful solvents. For instance, methylation of acetoin with dimethyl carbonate yields 3-methoxybutan-2-one, demonstrating improved process mass intensity and atom economy. This product is evaluated as a bio-based solvent capable of substituting carcinogenic halogenated solvents in applications such as Friedel–Crafts acylation and N-alkylations, showcasing potential environmental benefits (Jin et al., 2021).
Liquid-Phase Decomposition Studies
Investigations into the liquid-phase decomposition of similar compounds, such as 2-methyl-2-methoxybutane, have been conducted to understand their equilibrium and thermodynamic properties. Such studies are essential for the development of chemical processes and the design of industrial applications involving these compounds (Serda et al., 1995).
Liquid-Liquid Equilibrium Measurements
Research on quaternary and ternary liquid-liquid equilibrium measurements for compounds like 2-methoxy-2-methylbutane with various solvents provides valuable data for the chemical industry. This includes insights into solvent suitability for industrial use, contributing to the optimization of chemical manufacturing processes (Männistö et al., 2016).
Synthesis and Reaction Equilibria
The study of reaction equilibria in the synthesis of tertiary ethers like 2-methoxy-2-methylbutane (TAME) is crucial for improving gasoline quality by enhancing octane numbers. Such research provides foundational knowledge for the development of efficient, environmentally friendly fuel additives (Rihko et al., 1994).
Combustion and Biofuel Applications
Exploration into the combustion characteristics of biofuels, such as methylbutanol, offers insights into alternative fuels' performance and emissions. This research is pivotal for advancing the utilization of biofuels in combustion engines, contributing to the reduction of fossil fuel dependency and greenhouse gas emissions (Park et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQZBUBGKURMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)







